(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid

Descripción general

Descripción

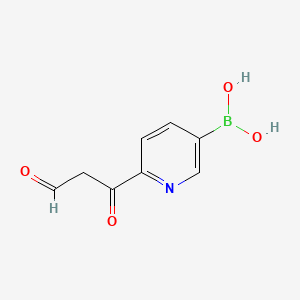

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid is an organoboron compound with a pyridine ring substituted at the 3-position by a boronic acid group and at the 6-position by a 3-oxopropanoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid typically involves the functionalization of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carbonyl group in the 3-oxopropanoyl moiety can be reduced to form alcohols.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the coupling partner.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Anticancer Activity

Research has demonstrated that boronic acids, including (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid, can inhibit specific enzymes involved in cancer progression, such as proteasomes and kinases. These compounds have been explored for their potential to treat various cancers, including breast cancer and leukemia. For example, studies indicate that modifications of boronic acids can enhance their selectivity and efficacy against cancer cells by targeting the PI3K/mTOR signaling pathway, which is crucial in tumor growth and survival .

1.2 Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes that are implicated in metabolic disorders. Its structural features allow it to interact with active sites of enzymes, potentially leading to the development of new therapeutic agents for conditions such as diabetes and obesity .

Synthetic Applications

2.1 Suzuki-Miyaura Coupling Reactions

This compound can be utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. This method is particularly valuable for constructing complex molecules used in pharmaceuticals and agrochemicals. The compound's ability to undergo regioselective coupling makes it a versatile building block in synthetic chemistry .

2.2 Material Science

In material science, boronic acids have been employed to create functional materials such as polymers and nanomaterials. The unique properties of this compound allow for the development of smart materials that can respond to environmental stimuli, making them suitable for applications in sensors and drug delivery systems .

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism of action of (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.

Comparación Con Compuestos Similares

Similar Compounds

3-Pyridinylboronic acid: Lacks the 3-oxopropanoyl group, making it less versatile in certain synthetic applications.

6-Aminopyridine-3-boronic acid: Contains an amino group instead of the 3-oxopropanoyl group, leading to different reactivity and applications.

6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester:

Uniqueness

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid is unique due to the presence of both the boronic acid and 3-oxopropanoyl groups, which provide a combination of reactivity and functionality not found in other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications.

Actividad Biológica

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug design and development. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridine ring substituted with a boronic acid group and an oxopropanoyl moiety. This unique structure allows it to engage in specific interactions with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including derivatives like this compound. Research indicates that boronic acids can act as proteasome inhibitors, which are crucial in regulating protein degradation pathways involved in cancer cell survival.

Key Findings:

- Mechanism of Action: The compound may inhibit the proteasome, leading to the accumulation of pro-apoptotic factors in cancer cells. This action can induce cell cycle arrest and apoptosis in various cancer cell lines.

- In Vitro Studies: In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, with IC50 values comparable to established anticancer agents like bortezomib .

Antibacterial Activity

The antibacterial properties of boronic acids have been extensively studied, particularly their role as efflux pump inhibitors. The compound has shown promise in potentiating the activity of existing antibiotics against resistant strains.

Key Findings:

- Efflux Pump Inhibition: this compound was found to enhance the effectiveness of ciprofloxacin against Methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the NorA efflux pump, resulting in increased intracellular accumulation of antibiotics .

| Compound | Bacterial Strain | Enhancement Factor | Reference |

|---|---|---|---|

| This compound + Ciprofloxacin | MRSA SA1199B | 4-fold increase |

Other Pharmacological Activities

Beyond anticancer and antibacterial effects, boronic acids have been explored for their roles in other therapeutic areas:

- Antiviral Activity: Some studies suggest that boronic acids may exhibit antiviral properties through mechanisms similar to those observed with protease inhibitors.

- Enzyme Inhibition: The structural features of this compound allow it to act as a selective inhibitor for various enzymes, potentially leading to therapeutic applications in metabolic disorders .

Case Studies

Several case studies illustrate the efficacy of this compound:

- Cancer Cell Line Studies: In a comparative study, this compound was evaluated alongside other boronic acids for its ability to inhibit cancer cell proliferation. Results indicated a superior profile for this compound in certain cell lines.

- Combination Therapy Trials: Clinical trials involving combination therapies with this compound and traditional antibiotics showed promising results in overcoming resistance mechanisms in bacterial infections.

Propiedades

IUPAC Name |

[6-(3-oxopropanoyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO4/c11-4-3-8(12)7-2-1-6(5-10-7)9(13)14/h1-2,4-5,13-14H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYNTPHGXOWLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(=O)CC=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694413 | |

| Record name | [6-(3-Oxopropanoyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-29-2 | |

| Record name | Boronic acid, B-[6-(1,3-dioxopropyl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(3-Oxopropanoyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.